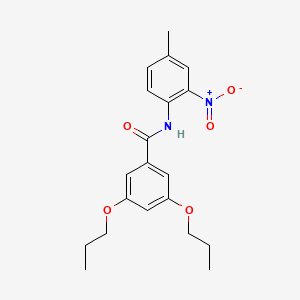![molecular formula C22H18N2O4 B4891042 diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
diphenyl [(4-methylphenyl)hydrazono]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl [(4-methylphenyl)hydrazono]malonate, also known as DPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPM is a member of the malonate family and is synthesized through a simple and efficient method. The purpose of
Mecanismo De Acción
Diphenyl [(4-methylphenyl)hydrazono]malonate acts as a probe for biological imaging by binding to specific biomolecules such as proteins and nucleic acids. The binding of diphenyl [(4-methylphenyl)hydrazono]malonate to these biomolecules results in a change in fluorescence, which can be detected and imaged. diphenyl [(4-methylphenyl)hydrazono]malonate also exhibits catalytic properties, which are thought to be due to its ability to form a stable intermediate with the reactant.
Biochemical and Physiological Effects:
diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to have low toxicity in vitro, making it a safe compound for use in biological systems. However, the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms are unknown and require further investigation. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using diphenyl [(4-methylphenyl)hydrazono]malonate in lab experiments include its simple synthesis method, strong fluorescence properties, and low toxicity. However, the limitations of using diphenyl [(4-methylphenyl)hydrazono]malonate include its limited solubility in water and its potential interference with other fluorescent probes.
Direcciones Futuras
Future research on diphenyl [(4-methylphenyl)hydrazono]malonate could focus on its use as a catalyst in organic reactions, its potential as a therapeutic agent for inflammatory diseases, and its application in the detection of metal ions in biological systems. Additionally, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Conclusion:
In conclusion, diphenyl [(4-methylphenyl)hydrazono]malonate is a unique chemical compound that has gained significant attention in scientific research due to its strong fluorescence properties and potential applications in biological imaging, metal ion detection, and catalysis. The synthesis method for diphenyl [(4-methylphenyl)hydrazono]malonate is simple and efficient, making it a desirable compound for use in lab experiments. However, further investigation into the long-term effects of diphenyl [(4-methylphenyl)hydrazono]malonate on living organisms is necessary to determine its safety for use in medical applications.
Métodos De Síntesis
Diphenyl [(4-methylphenyl)hydrazono]malonate can be synthesized through the reaction of 4-methylbenzohydrazide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction yields diphenyl [(4-methylphenyl)hydrazono]malonate as a yellow solid with a high yield and purity. The synthesis method is simple and efficient, making diphenyl [(4-methylphenyl)hydrazono]malonate a desirable compound for scientific research.
Aplicaciones Científicas De Investigación
Diphenyl [(4-methylphenyl)hydrazono]malonate has been extensively studied for its potential use as a fluorescent probe for biological imaging. diphenyl [(4-methylphenyl)hydrazono]malonate exhibits strong fluorescence properties, making it an ideal candidate for imaging applications. Additionally, diphenyl [(4-methylphenyl)hydrazono]malonate has been investigated for its use in the detection of metal ions and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
diphenyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-16-12-14-17(15-13-16)23-24-20(21(25)27-18-8-4-2-5-9-18)22(26)28-19-10-6-3-7-11-19/h2-15,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMNPNQHJUGQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl [2-(4-methylphenyl)hydrazinylidene]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4890961.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)
![6-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4890998.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4891027.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)